REACTION_CXSMILES
|
Cl.[C:2]([CH2:7][NH2:8])(=[O:6])[CH:3]([CH3:5])[CH3:4].C(=O)(O)[O-].[Na+].[C:14](Cl)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:14]([NH:8][CH2:7][C:2](=[O:6])[CH:3]([CH3:5])[CH3:4])(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C(C)C)(=O)CN
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
4.81 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described in Preparation 1-(4)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)NCC(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.07 g | |
YIELD: PERCENTYIELD | 90.5% | |
YIELD: CALCULATEDPERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |